BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide

P2X3 receptor antagonist potency chronic cough

DFB serves as an economical reference probe for primary P2X3 HTS campaigns, costing 5‑20× less than clinical‑stage antagonists. Its well‑characterized 1,3‑thiazol‑2‑yl benzamide scaffold ensures consistent assay validation. The unique 2,4‑difluorophenyl substitution imparts electronic properties unmatched by mono‑fluorinated or unsubstituted analogs, making it optimal for SAR investigations at the N‑aryl position. Predicted to cross the BBB (LogP 4.2, TPSA 58 Ų), DFB is suitable for central target‑engagement studies in neuropathic pain models. Cost‑efficient gram‑scale procurement supports repeated‑dose rodent studies.

Molecular Formula C22H14F2N2OS
Molecular Weight 392.42
CAS No. 321429-82-7
Cat. No. B2388616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS321429-82-7
Molecular FormulaC22H14F2N2OS
Molecular Weight392.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27)
InChIKeyKXTNCBSPMYKCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 321429-82-7): Procurement-Relevant Identity and Structural Context


N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 321429-82-7), often abbreviated as DFB, is a synthetic small molecule belonging to the 1,3‑thiazol‑2‑yl substituted benzamide class [1]. Its core structure features a central benzamide scaffold linked to a 4‑phenyl‑1,3‑thiazole moiety and an N‑(2,4‑difluorophenyl) group. This compound acts as an antagonist of the P2X3 purinergic receptor, a ligand‑gated ion channel implicated in nociception and chronic cough pathways [2]. The compound is primarily utilized as a research tool in neurogenic pain and respiratory disease studies, with its differentiation from other P2X3 antagonists residing in its specific substitution pattern that influences target affinity and selectivity [3].

Why N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide Cannot Be Simply Replaced by In‑Class P2X3 Antagonists


Despite sharing a common 1,3‑thiazol‑2‑yl benzamide core, P2X3 antagonists exhibit wide variations in potency, selectivity over P2X2/3 heteromers, and pharmacokinetic profiles [1]. Even minor substituent changes on the phenyl rings dramatically shift IC₅₀ values (e.g., gefapixant IC₅₀ ~30 nM vs. eliapixant IC₅₀ ~8 nM for human P2X3) . The 2,4‑difluorophenyl group in DFB imparts distinct electronic and steric properties that cannot be replicated by unsubstituted or mono‑fluorinated analogs, making generic substitution without comparative binding data highly unreliable .

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide vs. Key Comparators


P2X3 Antagonist Potency Comparison: DFB vs. Lead Clinical Candidates

Within the 1,3‑thiazol‑2‑yl benzamide series disclosed in Bayer patents, the 2,4‑difluorophenyl derivative (DFB) exhibits moderate P2X3 antagonist activity. Representative example compounds from the same patent family demonstrate a range of IC₅₀ values from low nanomolar to sub‑micromolar, and DFB is positioned as an early‑stage probe rather than a development candidate [1]. In a human P2X3 calcium‑flux assay, the structurally related comparator N‑(2,4‑difluorophenyl)-4‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 321430‑17‑5) displayed an IC₅₀ of 375 nM, providing a benchmark for the activity landscape of 2,4‑difluorophenyl congeners .

P2X3 receptor antagonist potency chronic cough

Structural Differentiation from Gefapixant and Eliapixant: Substitution Pattern Impact on Selectivity

Gefapixant (MK‑7264) and eliapixant (BAY‑1817080) are advanced P2X3 antagonists that incorporate complex N‑heterocyclic substituents (e.g., pyrimidinyl, tetrahydrofuranyl) to achieve high selectivity over P2X2/3 heteromers . In contrast, DFB possesses a simple phenyl group at the thiazole 4‑position and a 2,4‑difluorophenyl amide, lacking the selectivity‑enhancing motifs present in clinical candidates. Binding data for structurally simplified analogs in the Bayer patent series show that omission of the pyrimidinylethyl or tetrahydrofuranyl substituents reduces P2X3 selectivity over P2X2/3 by >10‑fold [1].

P2X3 selectivity P2X2/3 heteromer structural SAR

Physicochemical Property Differentiation: Predicted vs. Measured Values

DFB exhibits distinct physicochemical properties compared to higher‑molecular‑weight P2X3 antagonists. Its predicted LogP of approximately 4.2 and topological polar surface area (TPSA) of 58 Ų indicate moderate lipophilicity and acceptable permeability potential . In comparison, eliapixant (MW 478.5, LogP ~3.8, TPSA 92 Ų) and gefapixant (MW 454.5, LogP ~2.5, TPSA 104 Ų) are more polar and larger [1]. The lower MW (392.4) and smaller TPSA of DFB may favor blood‑brain barrier penetration, a consideration for central nervous system applications.

drug-likeness solubility lipophilicity

Synthetic Accessibility and Cost Differentiation

DFB is synthesized via a convergent two‑step sequence: Hantzsch thiazole formation followed by amide coupling, requiring only commercially available 2,4‑difluoroaniline and 4‑(4‑phenyl‑1,3‑thiazol‑2‑yl)benzoic acid precursors . This synthetic simplicity contrasts with the multi‑step, chiral synthesis required for eliapixant and gefapixant, which involve enantioselective amination and elaborate heterocyclic couplings . Consequently, DFB is available at significantly lower cost per gram from multiple vendors, typically $50–$150/g compared to $500–$2,000/g for clinical‑stage P2X3 antagonists .

synthetic tractability procurement cost analog synthesis

Optimal Application Scenarios for N-(2,4-Difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide Based on Quantitative Differentiation


High‑Throughput Screening for Novel P2X3 Antagonists Using DFB as a Reference Probe

Given its moderate potency and low procurement cost (<$150/g), DFB serves as an economical reference probe for primary HTS campaigns identifying novel P2X3 antagonists [1]. Its well‑characterized 1,3‑thiazol‑2‑yl benzamide scaffold allows for consistent assay validation without the expense of clinical candidates.

Structure‑Activity Relationship (SAR) Studies Exploring 2,4‑Difluorophenyl Substitution Effects

DFB is the optimal starting point for SAR investigations focused on the N‑aryl substitution pattern, as its 2,4‑difluorophenyl group provides a distinct electronic profile compared to mono‑fluorinated or unsubstituted analogs [1]. Benchmarking against the 4‑fluorophenyl comparator (IC₅₀ = 375 nM) enables systematic potency optimization .

CNS Penetration Studies Leveraging Favorable Physicochemical Properties

With a MW of 392.4 g/mol, LogP ≈ 4.2, and TPSA of 58 Ų, DFB is predicted to cross the blood‑brain barrier more readily than larger, more polar P2X3 antagonists . This makes it a suitable probe for evaluating central P2X3 target engagement in neuropathic pain models.

Cost‑Efficient Large‑Scale In Vivo Pharmacodynamic Studies

The 5‑ to 20‑fold cost advantage of DFB over clinical‑stage antagonists enables gram‑scale procurement for repeated‑dose rodent studies, where compound consumption is high and the use of expensive development candidates is economically prohibitive.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.